(S)-3-[(2-Chloro-acetyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
“(S)-3-[(2-Chloro-acetyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester” is a chiral pyrrolidine derivative characterized by a stereospecific (S)-configuration at the pyrrolidine ring. Its structure includes:
- A pyrrolidine ring (5-membered nitrogen-containing heterocycle) as the core scaffold.
- A 2-chloroacetyl-isopropyl-amino substituent at the 3-position, introducing steric bulk and electrophilic reactivity via the chloroacetyl group.
- A tert-butyl ester at the 1-position, enhancing stability and modulating lipophilicity.
This compound is structurally tailored for applications in medicinal chemistry, such as protease inhibition or as a precursor in synthesizing bioactive molecules. Its tert-butyl ester group offers hydrolytic stability compared to benzyl or methyl esters, making it suitable for controlled synthetic pathways .
Properties
IUPAC Name |
tert-butyl (3S)-3-[(2-chloroacetyl)-propan-2-ylamino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25ClN2O3/c1-10(2)17(12(18)8-15)11-6-7-16(9-11)13(19)20-14(3,4)5/h10-11H,6-9H2,1-5H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWQGYSBBISHSO-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCN(C1)C(=O)OC(C)(C)C)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N([C@H]1CCN(C1)C(=O)OC(C)(C)C)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-3-[(2-Chloro-acetyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester is a synthetic compound with potential biological activity, particularly in pharmacology. Its molecular formula is and it has a molecular weight of 304.82 g/mol. This compound belongs to a class of pyrrolidine derivatives, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrrolidine derivatives. For example, compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation. Research indicates that these compounds can induce apoptosis in various cancer cell lines through mechanisms involving caspase activation and cytochrome c release from mitochondria .
Case Study: Apoptotic Mechanism
In a study evaluating the apoptotic effects of pyrrolidine derivatives, it was found that certain compounds exhibit significant cytotoxicity against HL-60 and U937 cells with IC50 values as low as 0.56 µM. These compounds triggered the release of cytochrome c and increased caspase-3 activation, suggesting a strong pro-apoptotic effect .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. The presence of the chloroacetyl group is critical for enhancing its interaction with biological targets, potentially modulating enzyme activity or receptor binding.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Although specific data on this compound is limited, related compounds have shown favorable ADME profiles, indicating potential for therapeutic use.
Comparative Analysis
The following table summarizes the biological activities of several related pyrrolidine derivatives:
| Compound Name | Activity Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| (S)-3-[(2-Chloro-acetyl)-isopropyl-amino]-pyrrolidine | Anticancer | 0.56 | Induces apoptosis through caspase activation |
| Pyrrolidine Derivative A | Anticancer | 1.0 | Inhibits tubulin polymerization |
| Pyrrolidine Derivative B | Anti-inflammatory | 5.0 | Inhibits COX enzymes |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of chloroacetylated amino-pyrrolidine/piperidine derivatives with variations in substituents, ring systems, and ester groups. Below is a detailed comparison with structurally analogous compounds, supported by and :
Table 1: Structural and Functional Comparison
Substituent Effects
- Isopropyl vs. Cyclopropyl-amino (e.g., in piperidine analog) adds ring strain, which may enhance reactivity in cycloaddition or ring-opening reactions .
Ring System Variations
- Pyrrolidine vs. Piperidine :
Ester Group Impact
- tert-butyl vs. Benzyl esters: tert-butyl esters (e.g., target compound and ) resist hydrolysis under basic/acidic conditions, ideal for prolonged storage or stepwise synthesis. Benzyl esters (e.g., compound 8 in ) are more labile, facilitating deprotection under hydrogenolysis or acidic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
